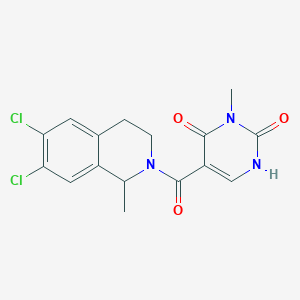![molecular formula C15H17N3O B7142732 N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7142732.png)
N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide: is an organic compound that features a cyclobutanecarboxamide core with a phenyl ring substituted with a 3-methylpyrazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the 3-methylpyrazol group: This can be achieved by reacting 3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment to the phenyl ring: The 3-methylpyrazol group is then attached to a phenyl ring through a substitution reaction.
Formation of the cyclobutanecarboxamide core: The substituted phenyl ring is then reacted with cyclobutanecarboxylic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl ring and the pyrazol group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methylpyrazol-1-yl)phenyl]cyclopentanecarboxamide
- N-[2-(3-methylpyrazol-1-yl)phenyl]cyclohexanecarboxamide
- N-[2-(3-methylpyrazol-1-yl)phenyl]cycloheptanecarboxamide
Uniqueness
N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide is unique due to its specific cyclobutanecarboxamide core, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. This uniqueness may translate to different biological activities and applications.
Properties
IUPAC Name |
N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-9-10-18(17-11)14-8-3-2-7-13(14)16-15(19)12-5-4-6-12/h2-3,7-10,12H,4-6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFSIOVLUMHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methyltetrazol-1-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7142657.png)
![5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide](/img/structure/B7142663.png)
![2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7142668.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7142669.png)
![[3-(2-Methylpropoxy)pyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7142678.png)
![N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142684.png)
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142689.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-(propanoylamino)benzamide](/img/structure/B7142697.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide](/img/structure/B7142703.png)
![4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide](/img/structure/B7142713.png)

![2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7142725.png)
![1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B7142740.png)
